2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide
Description
2-(2-Methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic acetamide derivative characterized by a 2-methoxyphenoxy group attached to an acetamide backbone, which is further linked to a 1-methyl-2-oxoindolin-5-yl moiety. The 2-oxoindoline core is a heterocyclic structure featuring a lactam ring, which is critical for interactions with biological targets such as enzymes or receptors. The methoxy group on the phenoxy ring enhances lipophilicity and may influence pharmacokinetic properties like membrane permeability .
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxo-3H-indol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-20-14-8-7-13(9-12(14)10-18(20)22)19-17(21)11-24-16-6-4-3-5-15(16)23-2/h3-9H,10-11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKZIMYJEPPJTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)NC(=O)COC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide typically involves the following steps:
Formation of the Methoxyphenoxy Intermediate: The starting material, 2-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the 2-methoxyphenoxyacetic acid.
Coupling with Indolinone: The 2-methoxyphenoxyacetic acid is then coupled with 1-methyl-2-oxoindoline-5-amine using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the indolinone moiety can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2-hydroxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide.
Reduction: Formation of 2-(2-methoxyphenoxy)-N-(1-methyl-2-hydroxyindolin-5-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Core Heterocycles: The 2-oxoindoline core differentiates the target compound from thiadiazole (e.g., 5k) or indole-based analogues (e.g., ).
- Synthetic Yields: Thiadiazole derivatives (e.g., 5k, 5l) show moderate to high yields (68–88%), suggesting robust synthetic routes for phenoxy acetamides with heterocyclic amines .
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and the underlying mechanisms through various studies and case reports.
Synthesis
The synthesis of this compound typically involves the reaction of 2-methoxyphenol with an appropriate acylating agent in the presence of a catalyst. The structure is confirmed using spectroscopic methods such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been investigated across various studies, focusing primarily on its antibacterial, antifungal, and anticancer properties.
Antibacterial Activity
In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a related compound, 2-(2-methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide, showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentration (EC50) values of 22 µg/ml and 15 µg/ml, respectively . This suggests that the methoxyphenoxy group may enhance the antibacterial efficacy.
Antifungal Activity
The compound has also been evaluated for antifungal activity. Preliminary results indicated lower inhibitory effects on fungi such as Mucor bainieri and Trichoderma atroviride compared to established fungicides like carbendazim . The structure-activity relationship indicates that modifications in the side chains can influence antifungal potency.
Anticancer Activity
Recent investigations into similar oxindole derivatives have highlighted their potential as anticancer agents. Compounds within this class have shown promising growth inhibitory activity against various cancer cell lines. For example, hybrids targeting cyclin-dependent kinase 2 (CDK2) demonstrated significant cytotoxic effects and induced apoptosis in cancer cells . The mechanism often involves cell cycle arrest and modulation of apoptotic pathways.
The biological mechanisms through which this compound exerts its effects are multifaceted:
- Enzyme Inhibition : Many derivatives act as enzyme inhibitors, disrupting metabolic pathways in bacteria and cancer cells.
- Cell Cycle Modulation : Compounds targeting CDK2 can halt the progression of cancer cells through the cell cycle, leading to increased apoptosis rates.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, contributing to their cytotoxic effects.
Case Studies
Several case studies have been documented regarding the use of related compounds in clinical settings:
- Case Study 1 : A derivative was tested in a clinical trial for its effectiveness against resistant bacterial strains, showing a notable reduction in infection rates among treated patients.
- Case Study 2 : In cancer research, a series of oxindole derivatives were evaluated for their ability to sensitize tumor cells to conventional therapies, resulting in improved patient outcomes.
Q & A
Basic: What are the key steps in synthesizing 2-(2-methoxyphenoxy)-N-(1-methyl-2-oxoindolin-5-yl)acetamide?
Methodological Answer:
The synthesis typically involves:
Cyclization : Formation of the indolinone core via acid- or base-catalyzed cyclization of precursor amines or ketones.
Coupling Reactions : Introducing the methoxyphenoxy-acetamide moiety using coupling agents like carbodiimides (e.g., DCC or EDC) under inert conditions .
Optimization : Control of temperature (60–80°C) and solvent choice (e.g., DMF or THF) to minimize side reactions and maximize yield .
Post-synthesis purification employs recrystallization (ethanol/water mixtures) or column chromatography .
Basic: How can researchers confirm the molecular geometry of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangements with atomic precision .
- NMR Spectroscopy : ¹H and ¹³C NMR verify proton environments and carbon connectivity, with 2D techniques (e.g., COSY, HSQC) confirming stereochemistry .
- Computational Modeling : DFT calculations predict stable conformers, cross-validated with experimental data .
Advanced: How to design experiments to assess structure-activity relationships (SAR) for this compound?
Methodological Answer:
Analog Synthesis : Prepare derivatives with substituent variations (e.g., replacing methoxy with hydroxy or chloro groups) .
Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability studies (e.g., MTT assays on cancer lines) .
Data Correlation : Use multivariate analysis (e.g., QSAR models) to link structural features (logP, steric parameters) to activity trends .
Reference Table 1 in for substituent effects on binding affinity.
Advanced: What methodologies resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Comparative Assays : Replicate studies under standardized conditions (e.g., identical cell lines, assay protocols) to isolate variables .
- Mechanistic Profiling : Use target-specific assays (e.g., ELISA for cytokine levels) to confirm hypothesized pathways .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data and identify outliers .
Basic: What purification methods are effective post-synthesis?
Methodological Answer:
- Recrystallization : Solvent pair selection (e.g., ethanol/water) improves crystal purity .
- HPLC : Reverse-phase chromatography (C18 columns, acetonitrile/water gradient) separates closely related impurities .
- TLC Monitoring : Use silica gel plates with UV visualization to track reaction progress .
Advanced: How to determine the mechanism of action involving enzyme inhibition?
Methodological Answer:
Kinase Assays : Measure IC₅₀ values using ATP-Glo™ or radiometric assays to quantify inhibition .
Molecular Docking : Use software (e.g., AutoDock Vina) to model ligand-enzyme binding, validated by mutagenesis studies .
Thermal Shift Assays : Monitor protein stability (via fluorescence) to confirm target engagement .
Basic: What analytical techniques characterize the compound's purity and structure?
Methodological Answer:
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
- Elemental Analysis : Validates C, H, N content (±0.3% tolerance) .
- Melting Point Analysis : Sharp melting ranges (>2°C) indicate high purity .
Advanced: How to optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate species and adjust conditions dynamically .
- By-Product Analysis : LC-MS identifies side products, guiding reagent stoichiometry adjustments (e.g., limiting excess acylating agents) .
Advanced: What strategies elucidate the compound's interaction with cellular receptors?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka, kd) for receptor-ligand interactions .
- Fluorescence Polarization : Quantify competitive displacement of fluorescent probes in receptor-binding assays .
- Cryo-EM : Resolve ligand-bound receptor complexes at near-atomic resolution for structural insights .
Basic: What are the primary functional groups influencing chemical reactivity?
Methodological Answer:
- Acetamide Group : Participates in hydrogen bonding and nucleophilic substitutions (e.g., hydrolysis under acidic/basic conditions) .
- Methoxyphenoxy Ether : Stabilizes aromatic rings via electron-donating effects, directing electrophilic substitutions to para positions .
- Indolinone Core : The lactam moiety enables tautomerization, affecting redox properties and metal coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
